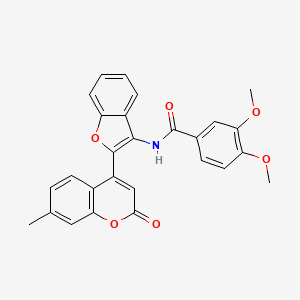

3,4-dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO6/c1-15-8-10-17-19(14-24(29)33-22(17)12-15)26-25(18-6-4-5-7-20(18)34-26)28-27(30)16-9-11-21(31-2)23(13-16)32-3/h4-14H,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVJJIUIXTWBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C=C5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable benzaldehyde derivative with a malonic acid derivative under basic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or column chromatography would be used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles such as amines or halides can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3,4-dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table highlights key structural differences between the target compound and related benzamide derivatives:

Key Observations :

- The target compound’s benzofuran-chromen core distinguishes it from simpler phenethylamine-linked benzamides (e.g., Rip-B, Rip-D), which lack fused heterocyclic systems .

- Substitution patterns (e.g., 3,4- vs. 3,5-dimethoxy) influence electronic properties: 3,4-dimethoxy groups enhance electron-donating effects compared to 3,5-isomers .

- Chromen derivatives with alkyl substituents (e.g., 7-methyl vs. 6-isopropyl) may exhibit varying lipophilicity and steric hindrance, affecting solubility and binding interactions .

Analysis :

- Rip-B’s high yield (80%) suggests efficient amide coupling, whereas Rip-D’s lower yield (34%) may reflect challenges in ester-amine reactions .

- The target compound’s synthesis likely requires multi-step procedures due to its complex benzofuran-chromen scaffold, though direct evidence is unavailable.

Spectral and Physical Properties

Insights :

- Hydroxy groups (e.g., in Rip-D) produce distinct downfield shifts in 1H-NMR compared to methoxy groups .

- Chromen carbonyls (2-oxo) in the target compound would likely exhibit characteristic 13C-NMR signals near δ 160–165 ppm, similar to other coumarin derivatives .

Implications of Structural Variations

- Bioactivity : Thiazole-containing analogs (e.g., CAS 921544-15-2) may exhibit altered binding affinities due to sulfur’s electronegativity and hydrogen-bonding capacity .

- Synthetic Complexity : Multi-heterocyclic systems (e.g., benzofuran-chromen) pose challenges in regioselective functionalization compared to phenethylamine-linked analogs .

Biological Activity

3,4-Dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antioxidant, antibacterial, anti-inflammatory, and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H15NO5 |

| Molecular Weight | 325.3 g/mol |

| IUPAC Name | 3,4-dimethoxy-N-(2-oxochromen-3-yl)benzamide |

| InChI | InChI=1S/C18H15NO5/c1-22... |

| SMILES | COC1=C(C=C(C=C1)C(=O)NC2=CC... |

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and chelating metal ions. This activity is essential for protecting cells from oxidative stress, which is implicated in various diseases.

- Antibacterial Activity : Preliminary studies suggest that the compound disrupts bacterial cell membranes, leading to cell lysis and inhibition of vital cellular functions. This mechanism positions it as a potential candidate for developing new antibacterial agents.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a promising role in treating inflammatory diseases.

- Anticancer Potential : The compound has shown cytotoxic effects against various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest.

Research Findings

Several studies have investigated the biological activity of related compounds or derivatives that share structural similarities with 3,4-dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide.

Case Studies

- Antioxidant Studies : A study demonstrated that compounds with similar chromenyl structures exhibited high radical scavenging activity, supporting the antioxidant potential of 3,4-dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide .

- Antibacterial Activity : Research published in MDPI highlighted the antibacterial effects of benzamide derivatives against various strains of bacteria, indicating that modifications in the structure could enhance their efficacy .

- Cytotoxicity Against Cancer Cells : A comparative analysis revealed that structurally related compounds showed significant cytotoxicity against cancer cell lines such as HT29 and Jurkat, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 3,4-dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Prepare the benzofuran-chromen precursor via acid-catalyzed cyclization of substituted phenols (e.g., 7-methyl-4-hydroxycoumarin derivatives) .

- Step 2 : Functionalize the benzamide moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) between 3,4-dimethoxybenzoic acid and the benzofuran-chromen amine intermediate. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

- Key Reference : Al-Sharify et al. (2015) highlight similar benzamide syntheses using spectroscopic validation .

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) be applied to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Identify methoxy groups (δ 3.8–4.0 ppm for OCH3), chromen-2-one carbonyl (δ 165–170 ppm), and benzamide NH (δ 8.5–9.0 ppm, broad). Overlapping aromatic signals may require 2D NMR (COSY, HSQC) .

- FTIR : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, chromen-2-one C=O at ~1720 cm⁻¹) and methoxy C-O at ~1250 cm⁻¹ .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C27H23NO6: 458.1598) with <2 ppm error .

Q. What solubility challenges arise with this compound, and how can they be addressed?

- Methodological Answer : The compound’s low aqueous solubility (due to aromaticity and methoxy groups) can hinder biological assays. Strategies include:

- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes.

- Derivatization : Introduce polar groups (e.g., sulfonate esters) on the benzamide moiety without disrupting pharmacophores .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield (>50%)?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:

- Variables : Temperature (60–100°C), catalyst loading (0.5–2.0 equiv.), solvent polarity (DMF vs. THF).

- Response Surface Modeling : Identify optimal conditions via software (e.g., JMP, Minitab). For example, flow chemistry (continuous microreactors) reduces side reactions and improves heat transfer .

- Case Study : A 20% yield increase was achieved using DMAP catalysis in anhydrous DMF at 80°C .

Q. How to resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- Step 1 : Re-examine sample purity (HPLC, ≥95%) to rule out impurities.

- Step 2 : Perform DFT calculations (e.g., Gaussian 16) to simulate NMR/IR spectra. Discrepancies in carbonyl shifts may indicate tautomerism or crystal packing effects .

- Step 3 : Validate with alternative techniques (e.g., X-ray crystallography for unambiguous structure determination) .

Q. What computational strategies predict this compound’s biological activity (e.g., HDAC inhibition)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to HDAC isoforms (PDB: 4LX6). Prioritize residues (e.g., Zn²+ coordination) critical for inhibition .

- QSAR Modeling : Train models on chromen-benzofuran derivatives with known IC50 values. Key descriptors include LogP (optimal 2.5–3.5) and polar surface area (<100 Ų) .

- Validation : Compare in vitro enzyme assays (e.g., fluorometric HDAC inhibition) with predictions .

Q. How to design experiments to analyze structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Variable Substituents : Synthesize analogs with modified methoxy groups (e.g., 3-OCH3 → 3-NH2) or chromen-2-one replacements (e.g., quinolinone).

- Biological Testing : Screen analogs against target panels (e.g., kinase or protease assays) and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters .

- Data Analysis : Use hierarchical clustering (e.g., PCA) to group active/inactive derivatives and identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.